2,6-Dimethylmorpholine-4-sulfonamide is a complex organic compound that falls under the category of sulfonamides, which are known for their antimicrobial properties. This compound features a morpholine ring and a sulfonamide group, making it versatile for various scientific applications. The structural formula of 2,6-Dimethylmorpholine-4-sulfonamide is represented as , with a molecular weight of approximately 194.25 g/mol .
Sulfonamides are classified into two groups based on their chemical structure: antibacterial sulfonamides, which contain an aromatic amine, and non-antibacterial sulfonamides, which do not . 2,6-Dimethylmorpholine-4-sulfonamide is categorized as a non-antibacterial sulfonamide due to its lack of an aromatic amine group. Its synthesis often involves the reaction of 2,6-dimethylmorpholine with various sulfonyl chlorides under controlled conditions.
The synthesis of 2,6-Dimethylmorpholine-4-sulfonamide typically involves the following steps:
The molecular structure of 2,6-Dimethylmorpholine-4-sulfonamide consists of a morpholine ring substituted at positions 2 and 6 with methyl groups and a sulfonamide group at position 4. The key structural features include:
CC1CN(C(C1)C)S(=O)(=O)N.2,6-Dimethylmorpholine-4-sulfonamide can participate in various chemical reactions:
Reactions typically require polar aprotic solvents like dimethylformamide or acetonitrile under mild to moderate temperatures to facilitate nucleophilic attacks.
The mechanism of action for 2,6-Dimethylmorpholine-4-sulfonamide involves its role as a sulfonylating agent. The electrophilic nature of the sulfonyl group allows it to interact with various nucleophiles in biochemical pathways, potentially altering enzyme activities and affecting metabolic processes .
2,6-Dimethylmorpholine-4-sulfonamide has potential applications in various scientific fields:
This compound's unique structure and properties make it valuable for ongoing research in medicinal chemistry and related fields .
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8